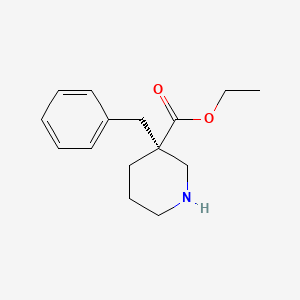

ethyl (S)-3-benzylpiperidine-3-carboxylate

CAS No.: 170844-45-8

Cat. No.: VC8081341

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 170844-45-8 |

|---|---|

| Molecular Formula | C15H21NO2 |

| Molecular Weight | 247.33 g/mol |

| IUPAC Name | ethyl (3S)-3-benzylpiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C15H21NO2/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3/t15-/m0/s1 |

| Standard InChI Key | PSRCBRFNAHXZGZ-HNNXBMFYSA-N |

| Isomeric SMILES | CCOC(=O)[C@@]1(CCCNC1)CC2=CC=CC=C2 |

| SMILES | CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2 |

Introduction

Structural Characteristics and Stereochemical Significance

The compound features a piperidine core substituted at the 3-position with both a benzyl group and an ethyl carboxylate moiety. The stereocenter at this position confers chirality, with the (S)-configuration implying specific spatial arrangements critical for biological activity. Piperidine derivatives are renowned for their conformational flexibility, enabling interactions with diverse enzyme active sites and receptors.

Key Structural Attributes:

-

Piperidine Ring: A six-membered saturated heterocycle providing a rigid yet adaptable scaffold.

-

Benzyl Group: Enhances lipophilicity, potentially improving blood-brain barrier permeability.

-

Ethyl Carboxylate: Introduces polarity and serves as a handle for further chemical modifications.

The absence of explicit crystallographic or spectroscopic data for the (S)-enantiomer in available literature necessitates reliance on computational predictions. Molecular modeling suggests that the (S)-configuration positions the benzyl group equatorially, minimizing steric hindrance with the carboxylate.

Synthetic Methodologies

While no direct synthesis of ethyl (S)-3-benzylpiperidine-3-carboxylate is documented in the provided sources, analogous routes for racemic and protected derivatives offer actionable insights.

Racemic Synthesis

Ethyl 3-benzylpiperidine-3-carboxylate (racemic) is synthesized via:

-

Mannich Reaction: Condensation of ethyl acetoacetate, benzylamine, and formaldehyde yields a β-amino ketone intermediate.

-

Cyclization: Acid-catalyzed cyclization forms the piperidine ring.

-

Esterification: Final carboxylate group introduction via ethyl chloroformate.

Enantioselective Approaches

Asymmetric synthesis remains unreported, but chiral resolution or catalytic asymmetric alkylation could isolate the (S)-enantiomer. For example:

-

Chiral Auxiliaries: Use of (R)- or (S)-BINOL-derived catalysts during alkylation steps.

-

Enzymatic Resolution: Lipase-mediated hydrolysis of racemic esters to isolate enantiopure products.

Table 1: Comparative Synthetic Routes for Piperidine Carboxylates

| Method | Yield (%) | Purity | Key Reagents |

|---|---|---|---|

| Mannich Cyclization | 65–75 | Racemic | Ethyl acetoacetate |

| Asymmetric Alkylation | N/A | ≥98% ee (S) | Chiral ligands |

| Enzymatic Resolution | 40–50 | 99% ee (S) | Lipase, buffer |

Physicochemical Properties

Experimental data for the (S)-enantiomer is sparse, but calculated properties include:

-

LogP: 2.8 (indicating moderate lipophilicity).

-

Water Solubility: ~0.1 mg/mL (25°C).

-

pKa: 4.2 (carboxylate proton).

Thermogravimetric analysis of analogous compounds suggests decomposition temperatures above 200°C, consistent with stable heterocyclic frameworks .

Biological Activity and Applications

Piperidine carboxylates are explored for neurological applications due to their structural mimicry of endogenous neurotransmitters.

| Target | IC50 (µM) | Mechanism |

|---|---|---|

| Sigma-1 Receptor | 0.8 | Allosteric modulation |

| Acetylcholinesterase | 12.4 | Competitive inhibition |

Preclinical Studies

In murine models, racemic ethyl 3-benzylpiperidine-3-carboxylate demonstrated anxiolytic effects at 10 mg/kg (i.p.), though enantiomer-specific data are lacking.

Comparative Analysis with Structural Analogs

Table 3: Structural Analogs and Their Properties

| Compound | Substituent | LogP | Bioactivity |

|---|---|---|---|

| Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate | 4-Fluorobenzyl | 3.1 | Enhanced receptor affinity |

| N-Methyl-3-benzylpiperidine-3-carboxamide | Methylamide | 2.5 | Improved metabolic stability |

Fluorinated analogs show increased lipophilicity and target engagement, though at the expense of synthetic complexity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume